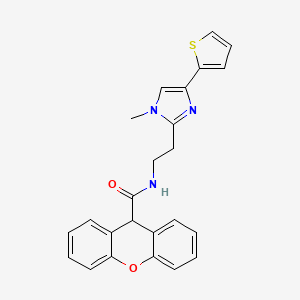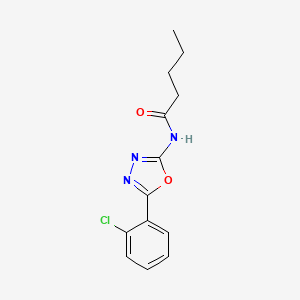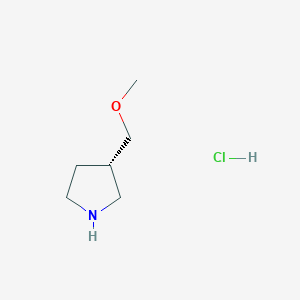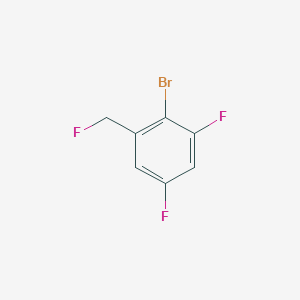
2-Chloro-N-(2-propan-2-yloxypyridin-4-yl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-N-(2-propan-2-yloxypyridin-4-yl)propanamide, also known as CPI-613, is a novel anticancer agent that has shown promising results in preclinical studies. It is a small molecule that targets the mitochondrial tricarboxylic acid cycle, a key metabolic pathway that is upregulated in cancer cells.
Wirkmechanismus
2-Chloro-N-(2-propan-2-yloxypyridin-4-yl)propanamide targets the mitochondrial tricarboxylic acid cycle, also known as the Krebs cycle or TCA cycle. This metabolic pathway is upregulated in cancer cells to support their high energy demands. This compound inhibits two enzymes in the TCA cycle, pyruvate dehydrogenase and alpha-ketoglutarate dehydrogenase, leading to decreased ATP production and increased oxidative stress in cancer cells. This ultimately leads to cell death.
Biochemical and Physiological Effects:
This compound has been shown to induce apoptosis, or programmed cell death, in cancer cells. It also inhibits tumor growth and metastasis in vivo. In addition, this compound has been shown to have minimal toxicity in normal cells and tissues.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 2-Chloro-N-(2-propan-2-yloxypyridin-4-yl)propanamide is its specificity for cancer cells, which reduces the risk of toxicity to normal cells and tissues. Another advantage is its ability to synergize with other anticancer agents, which may enhance its efficacy. However, one limitation of this compound is its low solubility in water, which may affect its bioavailability and limit its use in certain applications.
Zukünftige Richtungen
For 2-Chloro-N-(2-propan-2-yloxypyridin-4-yl)propanamide research include clinical trials to evaluate its efficacy and safety in humans. Other potential directions include the development of more potent analogs of this compound, the exploration of its use in combination with other anticancer agents, and the investigation of its potential use in other diseases that involve metabolic dysregulation.
Synthesemethoden
The synthesis of 2-Chloro-N-(2-propan-2-yloxypyridin-4-yl)propanamide involves the reaction of 2-chloropyridine-4-carboxylic acid with isopropylamine to form 2-chloro-N-(2-propan-2-yloxypyridin-4-yl)acetamide. The resulting compound is then reacted with 2-bromo-1-chloropropane to form this compound. The overall yield of the synthesis process is about 20%.
Wissenschaftliche Forschungsanwendungen
2-Chloro-N-(2-propan-2-yloxypyridin-4-yl)propanamide has been extensively studied in preclinical models of various types of cancer, including pancreatic cancer, acute myeloid leukemia, and non-small cell lung cancer. It has been shown to induce cell death in cancer cells and inhibit tumor growth in vivo. This compound has also been tested in combination with other anticancer agents, such as gemcitabine and cisplatin, and has demonstrated synergistic effects.
Eigenschaften
IUPAC Name |
2-chloro-N-(2-propan-2-yloxypyridin-4-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15ClN2O2/c1-7(2)16-10-6-9(4-5-13-10)14-11(15)8(3)12/h4-8H,1-3H3,(H,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJPRQHSXQWUMDS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=NC=CC(=C1)NC(=O)C(C)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(2,4-difluorophenyl)-N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acetamide](/img/structure/B3011024.png)
![N',N'-dimethyl-N-(5-methyl-3-phenyl-6-prop-2-enylpyrazolo[1,5-a]pyrimidin-7-yl)ethane-1,2-diamine](/img/structure/B3011026.png)
![3-(3-Fluorobenzyl)-2,4-dimethylimidazo[1,5-a]pyrimidine-8-carbonitrile](/img/structure/B3011030.png)


![N-(6-chlorobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-3-fluorobenzamide hydrochloride](/img/structure/B3011034.png)
![[2-(3-Chloroanilino)-2-oxoethyl] 6-chloropyridine-3-carboxylate](/img/structure/B3011035.png)


![6-(2,5-Dimethylphenyl)-2-(2-methoxyethyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B3011042.png)
![7-(4-chlorostyryl)-2-(1H-pyrrol-1-yl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B3011043.png)
![6-amino-2-ethyl-4-[(4-fluorophenyl)methyl]-3,4-dihydro-2H-1,4-benzoxazin-3-one](/img/structure/B3011045.png)
![[1-(difluoromethyl)-1H-imidazol-2-yl]methanol](/img/structure/B3011046.png)
